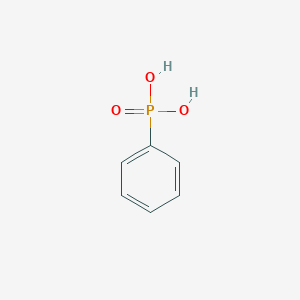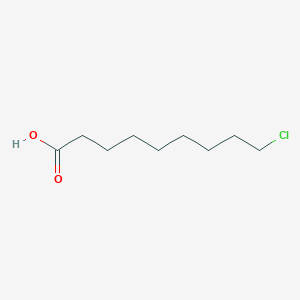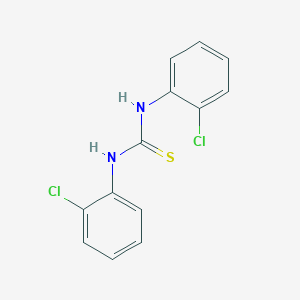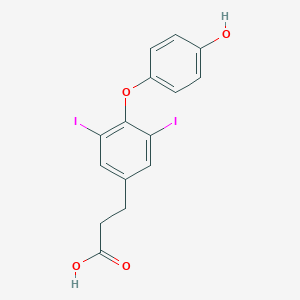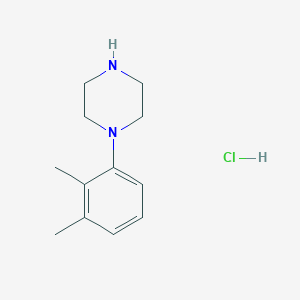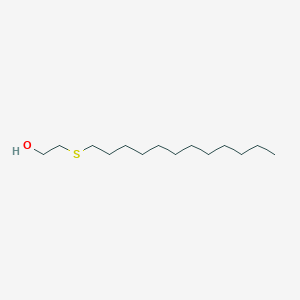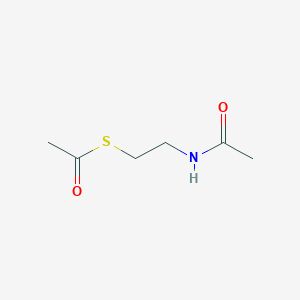
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Descripción general
Descripción
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H10N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild and greener reaction conditions with excellent yields .Molecular Structure Analysis
The molecular structure of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code is 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 .Physical And Chemical Properties Analysis
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has a molecular weight of 138.17 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of pyrazole derivatives . Pyrazoles are five-membered heterocyclic structures featuring two neighboring nitrogen atoms and serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
Ligand in Organic Chemistry
It can act as a ligand in organic chemistry . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
Antileishmanial Activity
Some hydrazine-coupled pyrazole derivatives, which could potentially be synthesized from this compound, have shown antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type.
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives have also demonstrated antimalarial activity . Malaria is a mosquito-borne infectious disease affecting humans and other animals.
Molecular Docking Studies
The compound can be used in molecular docking studies . Molecular docking is a method widely used in computer-aided drug design for predicting the orientation of one molecule to a second when bound to each other to form a stable complex.
Anticancer Activity
Some derivatives of the compound have shown promising anticancer activity . Cancer is a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body.
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAWYIDDRHPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286352 | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
1123-48-4 | |
| Record name | 1123-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone discovered as a potential therapeutic agent for rhodopsin-related retinal diseases?
A1: Researchers utilized a high-throughput screening method combining in silico and cell-based approaches to identify potential pharmacologic chaperones for misfolded rhodopsin, a protein implicated in retinal diseases. [] The study screened a library of 24,000 drug-like small molecules using molecular docking simulations. 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone emerged as a compound of interest due to its ability to inhibit opsin regeneration, albeit weakly, in in vitro assays. [] Further investigation in cell lines expressing the P23H rhodopsin mutant, a model for retinitis pigmentosa, revealed that the compound could partially rescue the mutant protein's function. [] This rescue effect, though moderate at 40%, suggests its potential as a starting point for developing more potent and effective pharmacologic chaperones for rhodopsin-related diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



